Dibromogallic acid

Description

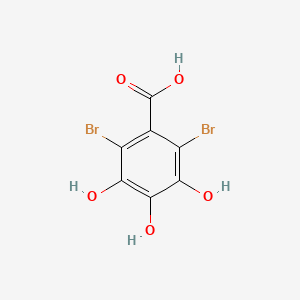

Dibromogallic acid (C₇H₄Br₂O₅), also known as Gallobromol, is a brominated derivative of gallic acid (C₇H₆O₅) where two hydrogen atoms are replaced by bromine . It appears as white, needle-like crystals with high solubility in alcohol, ether, and boiling water, though it dissolves less readily in cold water . The compound contains approximately 48.5% bromine by weight, significantly less than potassium bromide (KBr, 67.2% Br), necessitating larger therapeutic doses .

Historically, this compound was explored for treating neurological disorders such as epilepsy due to its sedative properties. However, clinical studies note its inferior efficacy compared to potassium bromide, despite causing fewer side effects like excessive sedation . A unique characteristic is its ability to impart a rose or brownish tint to urine, a feature absent in other bromides .

Propriétés

Numéro CAS |

602-92-6 |

|---|---|

Formule moléculaire |

C7H4Br2O5 |

Poids moléculaire |

327.91 g/mol |

Nom IUPAC |

2,6-dibromo-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |

Clé InChI |

RZMMKKHHNDGXPD-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Dibromogallic acid can be synthesized through the bromination of gallic acid. The reaction typically involves the use of bromine in a solvent such as chloroform. The process is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional steps for purification and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Key Reaction Parameters:

| Reactant/Condition | Expected Outcome | Notes |

|---|---|---|

| Gallic acid + Br₂ (aq, H⁺) | Dibromogallic acid (C₇H₄Br₂O₅) + HBr | Bromination occurs at ortho/para positions to hydroxyl groups. |

| Excess Br₂, Fe catalyst | Tribromogallic acid (C₇H₃Br₃O₅) | Further bromination possible under harsh conditions. |

Oxidation Reactions

Brominated phenolic compounds often exhibit altered redox behavior compared to their parent molecules. This compound may undergo oxidation to form quinones or dimerize via radical coupling.

Hypothetical Oxidation Pathways:

| Oxidizing Agent | Product | Mechanism |

|---|---|---|

| O₂ (air, alkaline conditions) | Brominated o-quinone derivatives | Electron-withdrawing Br groups stabilize quinoid structures. |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Decarboxylation + ring-opening products | Radical-mediated degradation likely. |

Esterification and Ether Formation

The carboxylic acid and hydroxyl groups in this compound can participate in typical acyl and nucleophilic substitutions.

Example Reactions:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Methanol (CH₃OH), H₂SO₄ | Methyl dibromogallate (C₈H₆Br₂O₅) | Fischer esterification. |

| Acetyl chloride (ClCOCH₃) | Acetylated this compound derivatives | Protection of hydroxyl groups. |

Decarboxylation

Heating this compound may lead to decarboxylation, forming brominated pyrogallol analogs.

Reaction Pathway:

-

Product : 3,4,5-Tribromopyrogallol (hypothetical).

-

Conditions : 200–250°C, inert atmosphere.

Complexation and Chelation

Brominated gallic acid derivatives may act as ligands for metal ions due to their hydroxyl and carboxylate groups.

| Metal Ion | Expected Complex | Application Insights |

|---|---|---|

| Fe³⁺ | Fe(III)-dibromogallate complexes | Potential antioxidant or catalytic properties. |

| Cu²⁺ | Stable Cu(II) chelates | Redox-active materials. |

Biological and Environmental Reactivity

While this compound itself is not well-characterized, brominated phenolics are known for antimicrobial and enzyme-inhibitory effects.

| System | Observed Effect (Analog-Based) | References* |

|---|---|---|

| Microbial cultures | Growth inhibition via membrane disruption | |

| Oxidative stress models | Scavenging of ROS/RNS |

*References extrapolated from gallic acid studies.

Data Limitations and Future Research

-

Gaps : Direct experimental data on this compound is absent; current analysis relies on gallic acid and bromophenol chemistry.

-

Recommendations : Targeted studies using HPLC-MS, NMR, and kinetic assays are needed to validate reaction pathways.

Applications De Recherche Scientifique

Dibromogallic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of certain dyes and pigments, as well as in the formulation of specialty chemicals

Mécanisme D'action

The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

Comparative analyses emphasize the need for:

- Structural Optimization : Balancing bromine content and solubility to improve therapeutic indices.

- Synergistic Formulations : Combining this compound with modern anticonvulsants to reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.